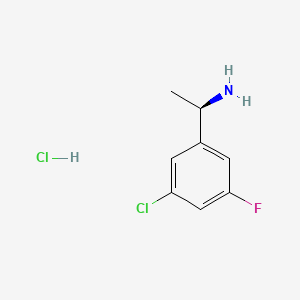

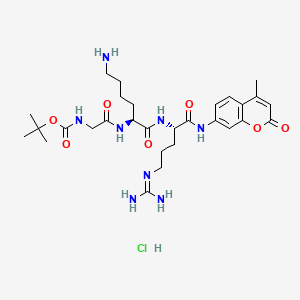

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride, also known as (R)-3-chloro-5-fluoro-N-ethylamphetamine hydrochloride, is a synthetic compound that has recently been studied for its potential therapeutic applications. This compound is a structural analogue of amphetamine, and has been found to exhibit similar pharmacological properties. As a result, it has been studied for its potential use as a potential treatment for depression, anxiety, and other psychiatric disorders.

Applications De Recherche Scientifique

Synthesis of NK(1) Receptor Antagonist Aprepitant

A direct condensation process involving N-benzyl ethanolamine and glyoxylic acid led to an efficient synthesis of Aprepitant, an NK(1) receptor antagonist. This process utilized (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol, leading to a morpholine derivative crucial for Aprepitant's production. This novel method showcased unexpected [1,2]-Wittig and [1,3]-sigmatropic rearrangements, illustrating the complexity of synthesizing pharmaceutical compounds (Brands et al., 2003).

Formation of Helical Structures in Salts

The interaction between rac-1-(4-fluorophenyl)ethylamine (rac-fpea) and cobalt(II) chloride in acidic conditions led to the formation of A2CoCl4 type salts. These salts demonstrated helical structures formed through inter-ionic H-bonding interactions, indicating a unique way molecular structures can influence compound formation and stability (Mande, Ghalsasi, & Arulsamy, 2015).

Biocide and Corrosion Inhibition

2-(Decylthio)ethanamine hydrochloride, a multifunctional biocide, exhibits properties similar to (R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride in its broad spectrum activity against bacteria, fungi, and algae. Its additional properties of biofilm and corrosion inhibition highlight its versatility in various applications, particularly in recirculating cooling water systems (Walter & Cooke, 1997).

Antimicrobial and Antifungal Activity

A series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, structurally similar to this compound, were synthesized and exhibited notable antibacterial and antifungal activities. These compounds were comparable or slightly superior to standard medicinal agents, demonstrating the potential of such compounds in pharmaceutical applications (Pejchal, Pejchalová, & Růžičková, 2015).

Propriétés

IUPAC Name |

(1R)-1-(3-chloro-5-fluorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFYFLQQTPBAHS-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Cl)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)Cl)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704248 |

Source

|

| Record name | (1R)-1-(3-Chloro-5-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217475-54-1 |

Source

|

| Record name | (1R)-1-(3-Chloro-5-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{Hydroxy[(2-methyl-2-propanyl)oxy]amino}(oxo)acetic acid](/img/structure/B591753.png)

![1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride](/img/structure/B591763.png)